

In-Depth Technical Guide: Bis-NH2-PEG2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis-NH2-PEG2*

Cat. No.: *B1664900*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Bis-NH2-PEG2**, a homobifunctional amine-terminated polyethylene glycol (PEG) linker. This document is intended for researchers, scientists, and drug development professionals who utilize PEG linkers in various applications, including bioconjugation, drug delivery, and proteomics.

Core Properties of Bis-NH2-PEG2

Bis-NH2-PEG2, also known as 1,8-diamino-3,6-dioxaoctane, is a short-chain PEG derivative featuring primary amine groups at both ends. These terminal amines facilitate the covalent attachment of biomolecules, small molecules, or surfaces. The defined length and hydrophilic nature of the PEG chain impart favorable solubility and pharmacokinetic properties to the resulting conjugates.

Quantitative Data Summary

The fundamental physicochemical properties of **Bis-NH2-PEG2** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	148.20 g/mol	[1][2][3][4]
Molecular Formula	C6H16N2O2	[1][2][3][4]
CAS Number	929-59-9	[1][2][3][4]
Purity	≥95%	[3][4]
Appearance	Solid Powder	[2]

Experimental Determination of Molecular Weight

The accurate determination of the molecular weight of **Bis-NH2-PEG2** is critical for its application in precise bioconjugation and drug formulation. Mass spectrometry is the primary analytical technique for this purpose.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

This section outlines a general methodology for the determination of the molecular weight of **Bis-NH2-PEG2** using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To verify the molecular weight of a **Bis-NH2-PEG2** sample.

Materials:

- **Bis-NH2-PEG2** sample
- High-purity solvent (e.g., methanol, acetonitrile, or water)
- Volumetric flasks and pipettes
- Mass spectrometer with an electrospray ionization source

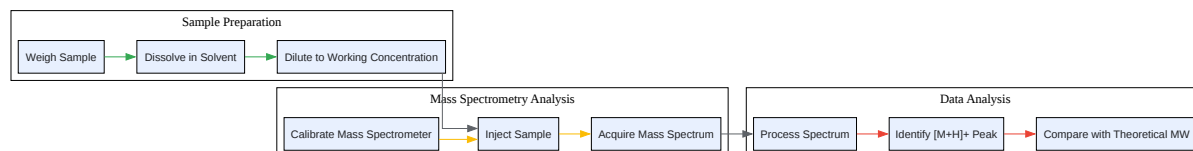
Methodology:

- Sample Preparation:

- Accurately weigh a small amount of the **Bis-NH2-PEG2** sample.
- Dissolve the sample in the chosen high-purity solvent to a final concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a final concentration suitable for ESI-MS analysis (typically in the low $\mu\text{g/mL}$ to ng/mL range).
- Mass Spectrometry Analysis:
 - Calibrate the mass spectrometer using a standard calibration mixture to ensure mass accuracy.
 - Set the electrospray ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal conditions for the analysis of small, polar molecules.
 - Introduce the prepared **Bis-NH2-PEG2** sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
 - Acquire the mass spectrum in the positive ion mode over an appropriate mass-to-charge (m/z) range. Given the molecular weight of **Bis-NH2-PEG2**, a range of m/z 100-300 should be sufficient to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- Data Analysis:
 - Process the acquired mass spectrum using the instrument's software.
 - Identify the peak corresponding to the protonated molecule of **Bis-NH2-PEG2** ($[\text{M}+\text{H}]^+$). The expected m/z value would be approximately 149.21 ($148.20 + 1.0078$).
 - Compare the experimentally determined m/z value with the theoretical value to confirm the identity and purity of the sample.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the molecular weight of **Bis-NH2-PEG2** using mass spectrometry.



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Caption: Workflow for Molecular Weight Determination of **Bis-NH₂-PEG₂**.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Bis-NH₂-PEG₂]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664900#bis-nh2-peg2-molecular-weight]

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